N-(4-methoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide
Description
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4S/c1-18-7-3-4-8-19(18)15-27-16-24(22-9-5-6-10-23(22)27)32(29,30)17-25(28)26-20-11-13-21(31-2)14-12-20/h3-14,16H,15,17H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBYYGMBJQLQAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article provides an in-depth analysis of its biological properties, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
This compound belongs to the class of sulfonyl acetamides, characterized by the presence of an indole ring and a sulfonamide functional group. The synthesis typically involves several steps:
- Formation of the Indole Derivative : The indole structure is synthesized through reactions involving 2-methylbenzylamine and indole derivatives.
- Sulfonylation : The indole derivative undergoes sulfonylation using sulfonyl chlorides in the presence of bases like triethylamine.
- Acetamide Formation : The final product is obtained by coupling the sulfonamide with acetic acid derivatives under controlled conditions.
The compound's biological activity is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Modulation : The compound can interact with specific receptors on cell membranes, altering signaling pathways.
- Gene Expression Regulation : It has the potential to influence gene expression related to inflammation and cancer.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating:
- Bactericidal Effects : The compound shows effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 62.5 µM .
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties:
- Cell Viability Assays : Studies on various cancer cell lines indicate that it can induce apoptosis and inhibit cell proliferation, with IC50 values indicating significant potency against specific cancer types .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 49.85 |
| MCF7 (Breast Cancer) | 35.00 |
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antibacterial Activity Study : A study demonstrated its effectiveness against biofilm formation in Staphylococcus aureus, outperforming traditional antibiotics like ciprofloxacin .
- Anticancer Research : In vitro studies showed that the compound could induce apoptosis in cancer cells, suggesting its potential as a therapeutic agent in oncology .
- Mechanistic Insights : Docking studies have elucidated how this compound interacts with target proteins, providing insights into its mechanism of action at the molecular level .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, synthetic yields, and biological activities:
Key Observations:
Substituent Effects on Physicochemical Properties: Replacement of the 2-methylbenzyl group with 2-chlorobenzyl () increases molecular weight slightly (~481.9 vs. Ethoxy substitution in place of methoxy () marginally increases hydrophobicity (boiling point: 757.4°C) without significantly altering pKa .
Synthetic Accessibility :
- Compound 36 () was synthesized in 41% yield via automated HPLC purification, while analogs in achieved yields up to 91% under optimized silica gel chromatography conditions . This highlights the impact of substituents on reaction efficiency.
Biological Activity Trends :
- Pyridine-containing analogs () exhibit selective inhibition of protozoan CYP51 enzymes, whereas fluorophenyl derivatives () show improved metabolic stability via reduced P450-mediated oxidation .
- The target compound’s methoxyphenyl group may confer similar COX-2 selectivity as seen in , though direct evidence is lacking.
Metabolic Stability :
- Phenethyl amide derivatives () undergo rapid P450-mediated metabolism, whereas fluorinated or pyridinyl analogs resist oxidation, suggesting that the target compound’s methoxy group may offer intermediate stability .
Preparation Methods
Fragment 1: 1-(2-Methylbenzyl)-1H-Indole-3-Sulfonyl Chloride
The indole core is synthesized via N-alkylation of indole with 2-methylbenzyl bromide under basic conditions, yielding 1-(2-methylbenzyl)-1H-indole. Subsequent electrophilic sulfonation at position 3 employs chlorosulfonic acid, followed by conversion to the sulfonyl chloride using phosphorus pentachloride (PCl₅).
Fragment 2: N-(4-Methoxyphenyl)Acetamide
4-Methoxyaniline undergoes acetylation with acetyl chloride in dichloromethane, catalyzed by triethylamine, to furnish N-(4-methoxyphenyl)acetamide.
Synthetic Methodologies
Route 1: Direct Sulfonation and Amide Coupling
Step 1: Synthesis of 1-(2-Methylbenzyl)-1H-Indole
Indole (1.0 equiv) reacts with 2-methylbenzyl bromide (1.2 equiv) in tetrahydrofuran (THF) using sodium hydride (NaH) as a base at 0°C–25°C for 12 hours. The product is isolated via filtration (Yield: 85–90%).
Step 2: Sulfonation at Position 3
1-(2-Methylbenzyl)-1H-indole is treated with chlorosulfonic acid (2.5 equiv) in dichloroethane at 0°C for 2 hours. Quenching with ice water followed by extraction with ethyl acetate yields the sulfonic acid (Yield: 70–75%).
Step 3: Sulfonyl Chloride Formation
The sulfonic acid reacts with PCl₅ (3.0 equiv) in refluxing toluene for 4 hours. The sulfonyl chloride is purified via recrystallization from hexane (Yield: 80–85%).
Step 4: Amide Bond Formation
The sulfonyl chloride (1.0 equiv) reacts with N-(4-methoxyphenyl)acetamide (1.1 equiv) in pyridine at 25°C for 6 hours. The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane 1:3) to afford the target compound (Yield: 60–65%).
Route 2: Thioether Oxidation Strategy
Step 1: Synthesis of 1-(2-Methylbenzyl)-1H-Indole-3-Thiol
1-(2-Methylbenzyl)-1H-indole undergoes bromination at position 3 using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C. Subsequent displacement with sodium hydrosulfide (NaSH) in ethanol at 50°C for 8 hours yields the thiol (Yield: 65–70%).
Step 2: Thioether Formation
The thiol (1.0 equiv) reacts with 2-chloro-N-(4-methoxyphenyl)acetamide (1.2 equiv) in ethanol containing aqueous NaOH (2M) at 25°C for 12 hours. The thioether intermediate is isolated via filtration (Yield: 75–80%).
Step 3: Oxidation to Sulfonyl
The thioether is oxidized with hydrogen peroxide (30% v/v) in acetic acid at 60°C for 4 hours. The sulfonyl product is recrystallized from methanol (Yield: 85–90%).
Route 3: Grignard-Mediated Assembly
Step 1: Synthesis of (1-(2-Methylbenzyl)-1H-Indol-3-Yl)Methanesulfonyl Chloride
1-(2-Methylbenzyl)-1H-indole reacts with methanesulfonyl chloride (2.0 equiv) in the presence of aluminum trichloride (AlCl₃) in dichloromethane at 0°C. The sulfonyl chloride is isolated via aqueous workup (Yield: 70–75%).
Step 2: Coupling with N-(4-Methoxyphenyl)Glycine
N-(4-Methoxyphenyl)glycine (1.1 equiv), prepared via Schotten-Baumann reaction of 4-methoxyaniline with chloroacetyl chloride, reacts with the sulfonyl chloride in pyridine at 25°C. The acetamide is purified via column chromatography (Yield: 55–60%).
Analytical Characterization and Optimization
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 8.15 (s, 1H, indole-H), 7.45–7.20 (m, 8H, aromatic), 4.85 (s, 2H, CH₂), 3.80 (s, 3H, OCH₃), 2.40 (s, 3H, CH₃).
- IR (KBr): 3270 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O), 1350 cm⁻¹ (S=O).
Comparative Yield Analysis
| Route | Key Step | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | Direct sulfonation | 60–65 | 98 |
| 2 | Thioether oxidation | 75–80 | 97 |
| 3 | Grignard-mediated | 55–60 | 95 |
Route 2 demonstrates superior yield due to milder oxidation conditions and reduced side reactions.
Challenges and Mitigation Strategies
- Regioselectivity in Sulfonation: Electrophilic substitution at indole position 3 is favored, but over-sulfonation may occur. Controlled addition of chlorosulfonic acid at 0°C mitigates this.
- Oxidation Side Products: Over-oxidation of thioethers to sulfones is prevented by using stoichiometric H₂O₂ and monitoring reaction time.
Industrial Scalability Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
